Cas no 126874-79-1 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-)
![4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)- structure](https://nl.kuujia.com/scimg/cas/126874-79-1x500.png)
126874-79-1 structure
Productnaam:4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-
- 2-methoxyapomorphine
- (6aR)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- 126874-79-1
- SCHEMBL8097389
- BDBM50010697
- 4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL, 5,6,6A,7-TETRAHYDRO-2-METHOXY-6-METHYL-, (6AR)-
- (R)-(-)-2-methoxyapomorphine
- UNII-IVC6C7PHP9
- CHEMBL53445
- IVC6C7PHP9
- DTXSID00925729
- PD180526
- (R)-2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- 2-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- (6AR)-5,6,6A,7-TETRAHYDRO-2-METHOXY-6-METHYL-4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL
- 2-METHOXY-6A.BETA.-APORPHINE-10,11-DIOL
-
- Inchi: InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(22-2)9-13-16(11)14(19)8-10-3-4-15(20)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3
- InChI-sleutel: QGJWYJSOGNAUCY-UHFFFAOYSA-N
- LACHT: COC1=CC2=C3C(CC4C=CC(O)=C(O)C=4C3=C1)N(CC2)C
Berekende eigenschappen
- Exacte massa: 297.13657
- Monoisotopische massa: 297.136
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 417
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 52.9Ų
Experimentele eigenschappen
- Dichtheid: 1.294
- Kookpunt: 511°Cat760mmHg
- Vlampunt: 262.9°C
- Brekindex: 1.657
- PSA: 52.93
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)- Gerelateerde literatuur
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
126874-79-1 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-2-methoxy-6-methyl-, (6aR)-) Gerelateerde producten
- 475-67-2(Isocorydine)
- 23599-69-1((+)-Norisoboldine)
- 41372-20-7((R)-(-)-Apomorphine Hydrochloride Hemihydrate)
- 475-83-2(Nuciferine)
- 18426-20-5(4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 476-70-0(Boldine)
- 18556-27-9(6H-Dibenzo[a,g]quinolizinium,5,8,13,13a-tetrahydro-2,9-dihydroxy-3,10-dimethoxy-7-methyl-, (7S,13aS)-)
- 5890-18-6(Laurolitsine)
- 2034290-74-7((6-methoxypyridin-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone)
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk
